3,4,5-Trifluorobenzaldehyde
Overview
Description
3,4,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a clear, colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, specifically at the 3, 4, and 5 positions, and an aldehyde group at the 1 position.
Mechanism of Action
Mode of Action
The mode of action of 3,4,5-Trifluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As a building block in chemical synthesis, it can participate in a variety of reactions, forming bonds with other molecules and changing its structure to create new compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse and depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . The downstream effects of these pathways would be determined by the specific roles of the synthesized compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, relatively nonpolar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific biochemical context .
Result of Action
As a building block in chemical synthesis, its effects are largely determined by the properties of the compounds it is used to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is sensitive to air , which could affect its stability and reactivity. Furthermore, the pH, temperature, and presence of other chemicals in the environment can influence its reactivity and the outcomes of the reactions it participates in .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of its use in the synthesis of other compounds .
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in the synthesis of other bioactive compounds .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 3,4,5-Trifluorobenzaldehyde in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4,5-Trifluorobenzaldehyde typically involves the fluorination of aromatic carbonyl compounds. One common method is the reaction of the corresponding aromatic carboxylic aldehyde with a fluorinating reagent such as sodium trifluoride (NaF) and hydrofluoric acid (HF) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: 3,4,5-Trifluorobenzoic acid.
Reduction: 3,4,5-Trifluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3,4,5-trifluoroaniline when using ammonia.
Scientific Research Applications
3,4,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Comparison: 3,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. For example, 2,4,5-Trifluorobenzaldehyde has a different substitution pattern, which can lead to variations in its chemical behavior and applications. Similarly, 2,3,4,5,6-Pentafluorobenzaldehyde, with all positions on the benzene ring substituted by fluorine, exhibits distinct properties and uses compared to this compound .
Properties
IUPAC Name |
3,4,5-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVHUUABUFSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380308 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132123-54-7 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4,5-Trifluorobenzaldehyde in the synthesis of the anticancer biscoumarin derivative?
A1: this compound serves as a crucial building block in the synthesis of the biscoumarin derivative, 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), denoted as C35 in the study []. It reacts with 4-hydroxycoumarin through a condensation reaction, forming a methylene bridge between two coumarin units. This bridge incorporates the 3,4,5-trifluorophenyl group into the final biscoumarin structure, potentially influencing its physicochemical properties and biological activity.
Q2: Does the study investigate the structure-activity relationship (SAR) of the biscoumarin derivative concerning the 3,4,5-trifluorophenyl group?
A2: While the study highlights the successful synthesis and anticancer activity of the biscoumarin derivative containing the 3,4,5-trifluorophenyl group, it doesn't delve into a detailed SAR analysis []. Further research exploring modifications to this group and their impact on anticancer activity would be valuable. Such studies could involve substituting the fluorine atoms with other halogens or varying their positions on the phenyl ring to determine the influence on potency, selectivity, and pharmacokinetic properties.
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